4-(4-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide
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Overview
Description
“4-chlorobenzoyl” is a component of several biochemical reactions. It’s involved in the enzymatic reaction of 4-chlorobenzoate—CoA ligase, which catalyzes the chemical reaction of 4-chlorobenzoate, CoA, and ATP . It’s also a part of the 4-chlorobenzoyl-CoA dehalogenase enzyme that catalyzes the chemical reaction of 4-chlorobenzoyl-CoA and H2O .
Synthesis Analysis
The synthesis of “4-chlorobenzoyl” derivatives involves various methods. For instance, the production of chlorobenzoyl chloride involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system .Molecular Structure Analysis
The molecular structure analysis of “4-chlorobenzoyl” derivatives is complex and depends on the specific derivative. For example, the 4-chlorobenzoyl-CoA dehalogenase enzyme has a molecular weight of 29805.98 .Chemical Reactions Analysis
“4-chlorobenzoyl” is involved in several chemical reactions. For example, 4-chlorobenzoate—CoA ligase catalyzes the chemical reaction of 4-chlorobenzoate, CoA, and ATP . Also, 4-chlorobenzoyl-CoA dehalogenase catalyzes the chemical reaction of 4-chlorobenzoyl-CoA and H2O .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-chlorobenzoyl” derivatives vary. For example, 4-chlorobenzoyl chloride has a molecular mass of 175.01, a density of 1.365 g/mL at 20 °C, a melting point of 11-14 °C, and a boiling point of 102-104 °C/11 mmHg .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Research on imidazole derivatives, which share structural similarities with the 4-(4-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide, highlights their significance in antitumor studies. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole and related structures, demonstrate promising antitumor properties. Some have progressed beyond preclinical testing, indicating potential for the development of new antitumor drugs and compounds with varied biological effects (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Supramolecular Capsules from Calixpyrrole Derivatives
The self-assembly of supramolecular capsules derived from calixpyrrole, closely related to the chemical structure , has been extensively studied. These structures demonstrate the potential for constructing molecular capsules through various methods, including direct or mediated rim-to-rim interactions and chemical modifications leading to anion coordination. This research provides insight into the design and synthesis of novel compounds for specific scientific applications (Ballester, 2011).
Enaminoketones and Enaminothiones in Heterocyclic Synthesis
Enaminoketones and their derivatives, which share functional group characteristics with the query compound, have been recognized for their utility in synthesizing heterocycles and natural products. Their versatile nature as synthetic intermediates underscores the potential for this compound in diverse chemical syntheses, contributing to advancements in medicinal chemistry and drug development (Negri, Kascheres, & Kascheres, 2004).
Biological Effects of Related Compounds
A comprehensive review of the toxicology of acetamide, formamide, and their derivatives offers a foundational understanding of the biological consequences of exposure to compounds structurally related to the chemical . This review highlights the importance of understanding the biological impacts of chemical compounds, which is crucial for the safe development and application of new pharmaceuticals and chemicals (Kennedy, 2001).
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-chlorobenzoyl)-N-[(1E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide, also known as 4-(4-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide or Oprea1_693760, is the enzyme 4-chlorobenzoyl CoA ligase . This enzyme is involved in the metabolism of 4-chlorobenzoate .
Mode of Action
The compound 4-(4-chlorobenzoyl)-N-[(1E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide interacts with its target, the 4-chlorobenzoyl CoA ligase, by acting as a substrate for the enzyme . The enzyme catalyzes the conversion of 4-chlorobenzoate to 4-chlorobenzoyl-CoA in a reaction that is dependent on coenzyme A, ATP, and Mg2+ .
Biochemical Pathways
The action of 4-(4-chlorobenzoyl)-N-[(1E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide affects the biochemical pathway of 4-chlorobenzoate degradation . The compound is converted to 4-chlorobenzoyl-CoA by the 4-chlorobenzoyl CoA ligase . This intermediate is then dehalogenated by the 4-chlorobenzoyl-CoA dehalogenase to form 4-hydroxybenzoyl CoA .
Pharmacokinetics
The compound’s interaction with enzymes such as 4-chlorobenzoyl coa ligase and 4-chlorobenzoyl-coa dehalogenase suggests that it may be metabolized in organisms capable of degrading 4-chlorobenzoate .
Result of Action
The action of 4-(4-chlorobenzoyl)-N-[(1E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide results in the dehalogenation of 4-chlorobenzoate, a process that is crucial for the biodegradation of this compound . The end product of this reaction, 4-hydroxybenzoate, is less toxic and more easily metabolized by organisms .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(4-chlorobenzoyl)-N-[(1E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide are largely determined by its interactions with various enzymes and proteins. For instance, it has been found to interact with the enzyme 4-chlorobenzoate—CoA ligase . This enzyme catalyzes the reaction of 4-chlorobenzoate, CoA, and ATP to form 4-chlorobenzoyl-CoA, AMP, and diphosphate . The nature of these interactions is largely dependent on the specific biochemical properties of the compound.
Cellular Effects
The effects of 4-(4-chlorobenzoyl)-N-[(1E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide on cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(4-chlorobenzoyl)-N-[(1E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to interact with the enzyme 4-chlorobenzoate—CoA ligase, leading to the formation of 4-chlorobenzoyl-CoA, AMP, and diphosphate .
Metabolic Pathways
4-(4-chlorobenzoyl)-N-[(1E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide is involved in the 2,4-dichlorobenzoate degradation pathway . It interacts with the enzyme 4-chlorobenzoate—CoA ligase, which catalyzes the formation of 4-chlorobenzoyl-CoA, a key intermediate in this pathway .
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-19(2)9-18-15(21)13-7-11(8-17-13)14(20)10-3-5-12(16)6-4-10/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOLCFPRNLVWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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